molecular formula C16H22N6O B12223720 (4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine

(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine

Cat. No.: B12223720
M. Wt: 314.39 g/mol
InChI Key: OJORRYHFWWNJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline ring substituted with dimethyl groups and a triazine ring substituted with a methoxyethyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine typically involves multiple steps, starting with the preparation of the quinazoline and triazine precursors. The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The triazine ring is often prepared by the reaction of cyanuric chloride with appropriate amines under basic conditions. The final step involves the coupling of the quinazoline and triazine rings through nucleophilic substitution reactions, typically using strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Sodium hydride, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted triazine derivatives

Scientific Research Applications

(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline and triazine rings can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. Additionally, the methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Triazine Derivatives: Compounds like atrazine and simazine, which are used as herbicides.

Uniqueness

(4,7-dimethylquinazolin-2-yl)[3-(2-methoxyethyl)(1,2-dihydro-4H-1,3,5-triazin-6-yl)]amine is unique due to its combined quinazoline and triazine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine

InChI

InChI=1S/C16H22N6O/c1-11-4-5-13-12(2)19-16(20-14(13)8-11)21-15-17-9-22(10-18-15)6-7-23-3/h4-5,8H,6-7,9-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

OJORRYHFWWNJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.